2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-methoxyphenyl)ethyl)chromone
Uniqueness
2-(4-methoxyphenethyl)-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(2-pyridin-2-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H25N3O3/c1-32-21-11-9-19(10-12-21)14-17-29-18-24(22-7-2-3-8-23(22)26(29)31)25(30)28-16-13-20-6-4-5-15-27-20/h2-12,15,18H,13-14,16-17H2,1H3,(H,28,30) |
InChI Key |
DMWZCFCEDZWDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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